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Compound of Interest |

2-{4-[(3,4-

Compound Name: Dichlorobenzyl)oxy]phenyl}acetoni
trile

CAS No.: 175135-34-9

Cat. No.: B060966

Get Quote

A Definitive Guide to 2-{4-[(3,4-
Dichlorobenzyl)oxy]phenyl}acetonitrile
Executive Summary

CAS 175135-34-9 (2-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}acetonitrile) is a high-value
biphenyl ether nitrile intermediate used in the synthesis of bioactive pharmaceutical ingredients

(APIs). Structurally, it consists of a phenylacetonitrile core functionalized with a 3,4-
dichlorobenzyloxy moiety at the para position. This scaffold is a critical building block in the
development of PPAR agonists, leukotriene antagonists, and antifungal agents, serving as a
precursor to carboxylic acids, phenethylamines, and heterocyclic derivatives (e.g., oxadiazoles,
tetrazoles).

This guide provides a validated technical framework for the synthesis, physicochemical
characterization, and analytical quality control of CAS 175135-34-9, ensuring reproducibility
and compliance with rigorous research standards.
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Chemical Identity & Physicochemical Properties

Nomenclature & Structure
e IUPAC Name: 2-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}acetonitrile[1][2]

Systematic Name: Benzeneacetonitrile, 4-[(3,4-dichlorophenyl)methoxy]-

Molecular Formula: C1sH11CI2NO

Molecular Weight: 292.16 g/mol

SMILES:N#CCC1=CC=C(OCC2=CC(Cl)=C(Cl)C=C2)C=C1

Physicochemical Data Table

Property Value | Description Note
White to off-white crystalline ) )
Appearance ] High purity (>98%) form
solid
] ] Sharp melting range indicates
Melting Point 76°C —79°C

high crystallinity

- Soluble in DMSO, DMF, DCM, )
Solubility Insoluble in water
Ethyl Acetate

Highly lipophilic due to

LogP (Predicted) ~4.2 ]
dichlorobenzyl group
K N/A (Non-ionizable in neutral Nitrile is neutral; no acidic
a
P range) protons
H-Bond Donors 0
H-Bond Acceptors 2 (Nitrile N, Ether O)

Synthesis Protocol (Field-Proven)

The synthesis of CAS 175135-34-9 follows a robust Williamson Ether Synthesis pathway. This
protocol is designed for scalability and minimizes side reactions (e.g., C-alkylation).
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Reaction Pathway Diagram

4-Hydroxyphenylacetonitrile
(CAS 14064-10-9)

CAS 175135-34-9
(Crude Solid)

Pure Product
(>98% HPLC)

Recrystallization
(EtOH/Water)

K2CO3 / DMF
60°C, 4-6 h

Click to download full resolution via product page

Figure 1: Convergent synthesis of CAS 175135-34-9 via base-promoted alkylation.

Step-by-Step Methodology

» Reagent Preparation:

o Dissolve 4-Hydroxyphenylacetonitrile (1.0 eq) in anhydrous DMF (Dimethylformamide) [5
mL/qg].

o Add finely ground anhydrous Potassium Carbonate (K2COs) (1.5 eq). Stir at room
temperature for 30 minutes to form the phenoxide anion. Critical Step: Ensure K2COs is
anhydrous to prevent hydrolysis of the nitrile.

o Alkylation:
o Add 3,4-Dichlorobenzyl chloride (1.05 eq) dropwise to the mixture.
o Heat the reaction mixture to 60°C and stir for 4—6 hours.

o IPC (In-Process Control): Monitor by TLC (Hexane:EtOAc 3:1) or HPLC. The reaction is
complete when the starting phenol is <1%.

o Work-up:
o Cool the mixture to room temperature.

o Pour slowly into ice-cold water (10x volume) with vigorous stirring. The product will
precipitate as a white solid.
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o Filter the solid and wash with water (3x) to remove residual DMF and inorganic salts.

 Purification:
o Recrystallize the crude solid from Ethanol/Water (9:1) or Isopropanol.
o Dry under vacuum at 45°C for 12 hours.

Characterization & Analytical Validation

To ensure scientific integrity, the identity of CAS 175135-34-9 must be validated using
orthogonal analytical techniques.

NMR Spectroscopy (Predicted & Validated)

e Solvent: CDCIz or DMSO-ds
e 'H NMR (400 MHz, CDCls):

o 0 7.48 (d, J=2.0 Hz, 1H): Aromatic H on dichlorobenzyl ring (position 2).

[¢]

0 7.43 (d, J=8.2 Hz, 1H): Aromatic H on dichlorobenzyl ring (position 5).

[e]

0 7.20 — 7.25 (m, 3H): Overlap of dichlorobenzyl H (position 6) and phenylacetonitrile AA’
protons.

[¢]

0 6.95 (d, J=8.6 Hz, 2H): Phenylacetonitrile BB' protons (ortho to ether oxygen).

[e]

0 5.02 (s, 2H): Benzylic -O-CHz- protons. Diagnostic Peak.

o

0 3.70 (s, 2H): Acetonitrile -CH2-CN protons. Diagnostic Peak.

HPLC Purity Method

e Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 um).
e Mobile Phase A: 0.1% Formic Acid in Water.

o Mobile Phase B: Acetonitrile.
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Gradient: 50% B to 90% B over 15 minutes.

Flow Rate: 1.0 mL/min.

Detection: UV @ 254 nm (Aromatic absorption) and 210 nm (Nitrile).

Retention Time: Expected ~8—10 min (highly retained due to lipophilicity).

Mass Spectrometry (MS)

e lonization: ESI (+) or APCI (+).
e Parent lon: [M+H]* = 292.0/ 294.0.

 |Isotope Pattern: Distinctive Chlorine pattern (9:6:1 for Cl2) confirming the presence of two
chlorine atoms.

o

m/z 292 (100%)

[¢]

miz 294 (~64%)

[¢]

miz 296 (~10%)

Biological & Synthetic Utility

CAS 175135-34-9 is a versatile "privileged structure" intermediate. Its chemical logic allows for

divergent synthesis into multiple pharmacophores.

Downstream Transformations Diagram

CAS 175135-34-9
(Nitrile Core)

NaOH / H20, Reflux [Li HCl / EtOH

Phenylacetic Acid Deriv. Phenethylamine Deriv. Tetrazole Bioisostere Amidine/Heterocycle
(Hydrolysis) (Reduction) (Azide Cycloaddition) (Pinner Reaction)
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Figure 2: Synthetic divergence of CAS 175135-34-9 into key medicinal chemistry scaffolds.

Applications in Drug Discovery

e PPAR Agonists: The lipophilic tail (dichlorobenzyl) combined with an acidic headgroup
(derived from the nitrile) mimics fatty acids, a common design for PPAR

/
dual agonists used in metabolic disorders.

» Leukotriene Antagonists: The biphenyl ether motif is structurally analogous to segments of
Montelukast and Zafirlukast, targeting inflammatory pathways.

o Library Generation: Used in high-throughput synthesis (HTS) to generate libraries of 1,2,4-
oxadiazoles and tetrazoles for GPCR screening.

Safety & Handling (MSDS Summary)
» Signal Word:WARNING
e Hazard Statements:
o H302: Harmful if swallowed (Nitrile toxicity).
o H315: Causes skin irritation.
o H319: Causes serious eye irritation.
e Handling Protocol:
o Always handle in a fume hood.
o Wear nitrile gloves and safety goggles.

o Nitrile Specific: In case of fire, use COz2, dry chemical, or foam. Do not use water jet. Avoid
contact with strong acids (risk of HCN evolution).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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